N-(3-Oxotetradecanoyl)-DL-homoserine lactone
Overview
Description
N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in the regulation of various bacterial processes, including biofilm formation, virulence, and antibiotic production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a 3-oxotetradecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxotetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-(3-Oxotetradecanoyl)-DL-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study acyl homoserine lactone chemistry and reactivity.
Biology: Plays a significant role in studying bacterial quorum sensing mechanisms and interactions.
Medicine: Investigated for its potential in developing anti-virulence therapies targeting bacterial communication.
Industry: Utilized in the development of biosensors and biotechnological applications for detecting bacterial presence and activity
Mechanism of Action
N-(3-Oxotetradecanoyl)-DL-homoserine lactone functions as a signaling molecule in bacterial quorum sensing. It binds to receptor proteins in bacteria, leading to the activation or repression of specific genes. This process regulates various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The molecular targets include LuxR-type receptors, which are transcriptional regulators involved in quorum sensing pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-Hexanoyl-L-homoserine lactone
- N-Octanoyl-DL-homoserine lactone
Uniqueness
N-(3-Oxotetradecanoyl)-DL-homoserine lactone is unique due to its longer acyl chain length, which can influence its stability, diffusion properties, and interaction with receptor proteins. This makes it particularly useful in studying the effects of acyl chain length on quorum sensing and bacterial behavior .
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346128 | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503610-29-5 | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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